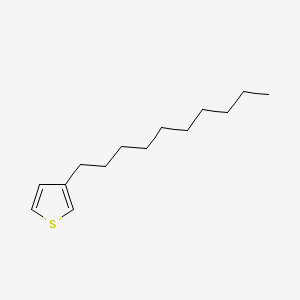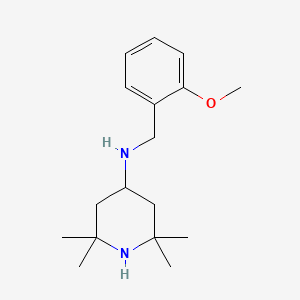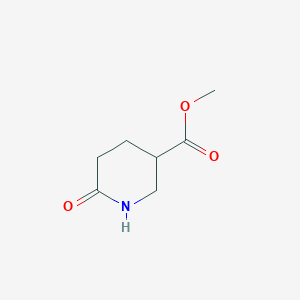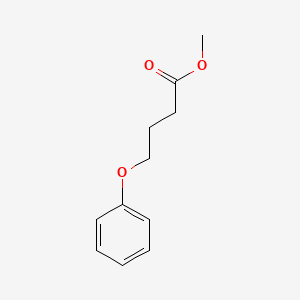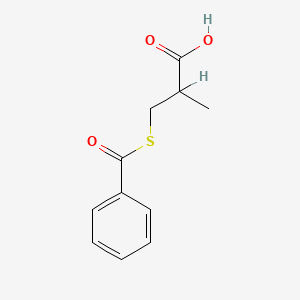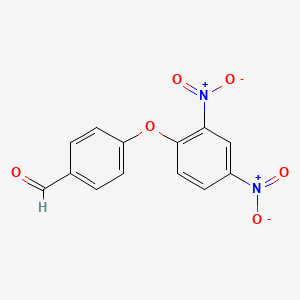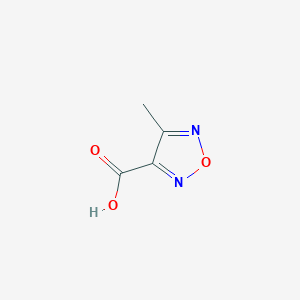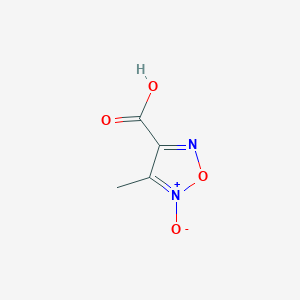
2,2-Diallylpyrrolidine
説明
2,2-Diallylpyrrolidine is a chemical compound with the molecular formula C10H17N . It is used in various scientific and industrial applications .
Synthesis Analysis
Pyrrolidine derivatives, including 2,2-Diallylpyrrolidine, are often synthesized using ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a one-pot multicomponent approach was used to synthesize phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues .Molecular Structure Analysis
The molecular structure of 2,2-Diallylpyrrolidine consists of a five-membered pyrrolidine ring with two allyl groups attached at the 2-position . The molecular weight is 151.25 g/mol .Chemical Reactions Analysis
Pyrrolidine derivatives, including 2,2-Diallylpyrrolidine, are often involved in various chemical reactions. For example, they can be used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis
2,2-Diallylpyrrolidine has a molecular weight of 151.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . Its exact mass is 151.136099547 g/mol, and its monoisotopic mass is also 151.136099547 g/mol .科学的研究の応用
Synthesis and Chemical Transformations
2,2-Diallylpyrrolidine has been utilized in various chemical syntheses. For instance, Malik and Jarosz (2016) described its use in the synthesis of polyhydroxylated 2-allylpyrrolidines from sugar-derived bromonitriles. This process involves a cascade addition of allylmagnesium bromide, SN2 cyclization, and reduction, leading to the formation of 2,2-diallylpyrrolidines (Malik & Jarosz, 2016).
Pharmaceutical and Biological Research
In the field of pharmaceuticals and biology, compounds structurally related to 2,2-diallylpyrrolidine are explored for their potential as therapeutic agents. For example, Fellows and Nash (1990) discussed alkaloids of the pyrrolidine class, which resemble sugar molecules and are potent glycosidase inhibitors. These compounds are used in research related to cancer, AIDS, diabetes, and immunology (Fellows & Nash, 1990).
Material Science and Polymer Research
In material science, derivatives of 2,2-diallylpyrrolidine have been incorporated into polymers. Gorbunova et al. (2018) synthesized new copolymers of 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride and 2-hydroxyethylacrylate, which show potential as advanced antibacterial materials (Gorbunova, Lemkina, & Borisova, 2018).
Environmental Applications
In environmental science, derivatives of 2,2-diallylpyrrolidine have been used in the development of superabsorbent hydrogels for the removal of anionic dyes from water. Patel and Patel (2013) described the synthesis and characterization of a poly[N, N-diallyl pyrrolidinium bromide-co-N, N-dimethyl acrylamide-co-acrylic acid sodium salt] hydrogel for this purpose (Y. N. Patel & Manish P. Patel, 2013).
将来の方向性
Pyrrolidine derivatives, including 2,2-Diallylpyrrolidine, continue to be a focus in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future will likely see further exploration of these compounds in the design of new pyrrolidine compounds with different biological profiles .
作用機序
The mechanism of action, target, and biochemical pathways of a pyrrolidine compound can vary widely depending on its structure and the functional groups it contains. Some pyrrolidine compounds interact with biological targets such as receptors or enzymes, leading to changes in cellular signaling pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary depending on their chemical properties .
The action of pyrrolidine compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
特性
IUPAC Name |
2,2-bis(prop-2-enyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-6-10(7-4-2)8-5-9-11-10/h3-4,11H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZTZMXOLYPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341522 | |
| Record name | 2,2-Diallylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40162-97-8 | |
| Record name | 2,2-Diallylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2-diallylpyrrolidine synthesized according to the provided research?
A1: The research describes a cascade reaction involving allylmagnesium bromide and sugar-derived bromonitriles. [] Initially, allylmagnesium bromide adds to the bromonitrile, followed by an intramolecular SN2 cyclization to form a pyrrolidine ring. Finally, another equivalent of allylmagnesium bromide reacts with the newly formed ring, resulting in the 2,2-diallylpyrrolidine structure.
Q2: Why is the synthesis of compounds like 2,2-diallylpyrrolidine significant in the context of the research?
A2: The research highlights the synthesis of various pyrrolidine derivatives, with a particular interest in those bearing structural similarities to natural products like (+)-lentiginosine. [] While 2,2-diallylpyrrolidine itself is not naturally occurring, its synthesis demonstrates the versatility of the developed method and its potential for generating a library of diverse pyrrolidine structures, some of which might exhibit interesting biological activities or serve as building blocks for more complex molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



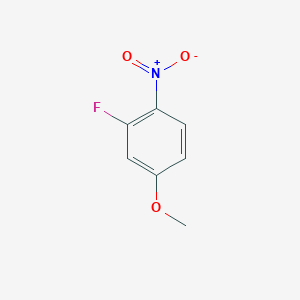
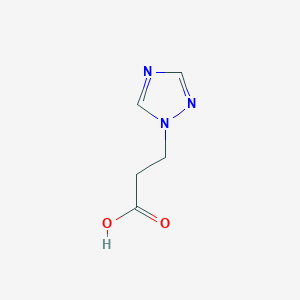
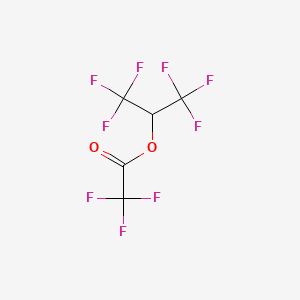
![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)

